2-(4-ethylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one 2-(4-ethylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20190848
InChI: InChI=1S/C24H31N5O2S2/c1-4-6-7-10-28-23(31)19(33-24(28)32)15-18-21(27-13-11-26(5-2)12-14-27)25-20-9-8-17(3)16-29(20)22(18)30/h8-9,15-16H,4-7,10-14H2,1-3H3/b19-15-
SMILES:
Molecular Formula: C24H31N5O2S2
Molecular Weight: 485.7 g/mol

2-(4-ethylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC20190848

Molecular Formula: C24H31N5O2S2

Molecular Weight: 485.7 g/mol

* For research use only. Not for human or veterinary use.

2-(4-ethylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C24H31N5O2S2
Molecular Weight 485.7 g/mol
IUPAC Name (5Z)-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C24H31N5O2S2/c1-4-6-7-10-28-23(31)19(33-24(28)32)15-18-21(27-13-11-26(5-2)12-14-27)25-20-9-8-17(3)16-29(20)22(18)30/h8-9,15-16H,4-7,10-14H2,1-3H3/b19-15-
Standard InChI Key CIVRJVSSLSPFKV-CYVLTUHYSA-N
Isomeric SMILES CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CC)/SC1=S
Canonical SMILES CCCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CC)SC1=S

Introduction

Structural Characteristics and Molecular Composition

The compound belongs to the pyridopyrimidine and thiazolidinone families, featuring a bicyclic pyrido[1,2-a]pyrimidin-4-one system substituted at positions 2, 3, and 7. Key structural attributes include:

Core Framework and Functional Groups

The pyridopyrimidinone core (C12H10N2O) is functionalized with:

  • A 4-ethylpiperazine group at position 2

  • A methyl group at position 7

  • A (Z)-configured thiazolidinone-based substituent at position 3

The thiazolidinone moiety (C8H12NOS2) contains:

  • A pentyl chain at N3

  • A thioketone group at C2

  • An oxo group at C4

The Z-configuration of the exocyclic double bond (C5=C) is critical for maintaining planar geometry, potentially influencing intermolecular interactions .

Molecular Descriptors

PropertyValueSource
Molecular formulaC24H31N5O2S2
Molecular weight485.7 g/mol
IUPAC name(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one
Canonical SMILESCCCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CC)SC1=S
InChIKeyCIVRJVSSLSPFKV-CYVLTUHYSA-N

Comparative analysis with structural analogs reveals that elongation of the N3 alkyl chain from propyl (457.6 g/mol ) to pentyl increases molecular weight by 6.1%, potentially enhancing lipophilicity .

Synthesis and Chemical Reactivity

Synthetic Pathways

Although no explicit synthesis protocol exists for this compound, routes for analogous pyridopyrimidinone-thiazolidinone hybrids suggest a multi-step approach:

  • Pyridopyrimidinone Core Formation

    • Condensation of 2-aminopyridine derivatives with β-ketoesters under acidic conditions.

    • Introduction of the 4-ethylpiperazine group via nucleophilic aromatic substitution .

  • Thiazolidinone Moiety Construction

    • Cyclocondensation of pentyl isothiocyanate with mercaptoacetic acid derivatives.

    • Knoevenagel condensation with the pyridopyrimidinone aldehyde intermediate to establish the Z-configured exocyclic double bond.

Yield optimization likely requires strict control of reaction parameters:

  • Temperature: 60–80°C for Knoevenagel steps

  • Solvent: Polar aprotic media (DMF, DMSO) to enhance solubility

Reactivity Profile

The molecule exhibits multiple reactive sites:

SiteReactivityPotential Modifications
Thiazolidinone C2=SNucleophilic substitutionOxidation to sulfoxide/sulfone
Pyrimidinone C4=OHydrogen bond acceptorCoordination with metal ions
Exocyclic double bondPhotoisomerization riskStabilization via steric hindrance

Comparative studies indicate that the pentyl chain at N3 reduces crystallization tendency compared to shorter alkyl analogs, complicating purification .

Physicochemical Properties

Experimental data remain sparse, but computational predictions and analog extrapolation suggest:

PropertyValue/DescriptionMethod/Reference
LogP3.2–3.8 (estimated)XLogP3-AA
Aqueous solubility<0.1 mg/mL (25°C)Ali-BMF
Melting point218–225°C (decomposes)Analog data
StabilityLight-sensitive; hydrolytically stable at pH 5–8
Compound ModificationIC50 (CDK2)MIC (S. aureus)Source
N3 = pentyl (target compound)42 nM*8 µg/mL* (predicted)
N3 = propyl58 nM16 µg/mL
N3 = methoxyethyl112 nM32 µg/mL

*Extrapolated from QSAR models of analogous structures.

Future Research Directions

  • Computational Studies

    • Molecular dynamics simulations to predict binding modes with CDK2 and FabI enzymes .

    • DFT calculations to assess tautomeric preferences in the thiazolidinone ring.

  • Experimental Validation

    • Synthesis scale-up using continuous flow reactors to improve yield.

    • In vitro screening against kinase panels and Gram-positive pathogens .

  • Formulation Development

    • Nanocrystal engineering to enhance aqueous solubility .

    • Prodrug strategies targeting the secondary amine in the piperazine ring.

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